molecular formula C16H13N2O11P B6176083 [3,5-bis({[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl})phenyl]phosphonic acid CAS No. 2375201-04-8

[3,5-bis({[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl})phenyl]phosphonic acid

Cat. No. B6176083
CAS RN: 2375201-04-8
M. Wt: 440.3
InChI Key:
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Description

3,5-bis({[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl})phenyl]phosphonic acid (3,5-BPCA) is an organophosphorus compound that has been studied for its potential use in various research applications. It is a versatile compound that can be used as a reagent, catalyst, or intermediate in organic synthesis, and it has been found to have a range of biochemical and physiological effects. In

Scientific Research Applications

[3,5-bis({[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl})phenyl]phosphonic acid has been studied for its potential use in various scientific research applications. It has been found to have a range of biochemical and physiological effects, and it has been used as a reagent, catalyst, or intermediate in organic synthesis. This compound has also been studied for its potential use in the synthesis of organic compounds, such as amino acids and peptides. Additionally, this compound has been used to study the effects of organophosphorus compounds on the environment, as well as the potential toxicity of these compounds.

Mechanism of Action

The mechanism of action of [3,5-bis({[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl})phenyl]phosphonic acid is not yet fully understood, but it is believed to involve the formation of a covalent bond between the this compound molecule and a target molecule. This covalent bond is believed to be formed through a process known as Michael addition, in which a nucleophile attacks the electron-deficient carbon atom of the this compound molecule. Once the covalent bond is formed, the target molecule is then unable to function properly, and its activity is inhibited.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood, but it is believed to have a range of effects on the body. Studies have shown that this compound can inhibit the activity of enzymes, such as acetylcholinesterase and phosphatases, which are involved in various biochemical pathways. Additionally, this compound has been shown to have an inhibitory effect on the activity of various ion channels, which can lead to changes in cellular membrane potential and the regulation of cell signaling pathways.

Advantages and Limitations for Lab Experiments

The use of [3,5-bis({[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl})phenyl]phosphonic acid in lab experiments has several advantages. It is a versatile compound that can be used as a reagent, catalyst, or intermediate in organic synthesis, and it is relatively easy to synthesize. Additionally, this compound has a range of biochemical and physiological effects, which makes it useful for studying the effects of organophosphorus compounds on the body. However, there are also some limitations to using this compound in lab experiments. For example, it is not yet fully understood how this compound works, and it can be toxic if used in high concentrations.

Future Directions

The potential future directions for [3,5-bis({[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl})phenyl]phosphonic acid research include further study of its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be conducted on the potential applications of this compound in the synthesis of organic compounds, such as amino acids and peptides. Additionally, further research could be conducted on the potential toxicity of this compound, as well as its potential environmental effects. Finally, further research could be conducted on the potential use of this compound in drug development, as well as its potential use in the treatment of various diseases.

Synthesis Methods

[3,5-bis({[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl})phenyl]phosphonic acid can be synthesized through a variety of methods, including the reaction of 2,5-dioxopyrrolidin-1-yl acetate with phosphorus oxychloride, the reaction of 3,5-dibromophenylphosphonic acid with 2,5-dioxopyrrolidin-1-yl acetate, and the reaction of 3,5-dibromophenylphosphonic acid with 2,5-dioxopyrrolidin-1-yl acetic acid. The most common synthesis method is the reaction of 3,5-dibromophenylphosphonic acid with 2,5-dioxopyrrolidin-1-yl acetic acid, which produces this compound in a two step process. The first step involves the reaction of 3,5-dibromophenylphosphonic acid with 2,5-dioxopyrrolidin-1-yl acetic acid, which produces 3,5-dibromophenylphosphonate. The second step involves the reaction of 3,5-dibromophenylphosphonate with sodium hydroxide, which produces this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [3,5-bis({[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl})phenyl]phosphonic acid involves the reaction of 3,5-dibromobenzoyl chloride with diethyl phosphite, followed by the reaction of the resulting intermediate with N-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl chloride. The final product is obtained by hydrolysis of the resulting phosphonate ester.", "Starting Materials": [ "3,5-dibromobenzoic acid", "thionyl chloride", "diethyl phosphite", "N-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl chloride", "triethylamine", "sodium hydroxide", "water" ], "Reaction": [ "1. Conversion of 3,5-dibromobenzoic acid to 3,5-dibromobenzoyl chloride using thionyl chloride", "2. Reaction of 3,5-dibromobenzoyl chloride with diethyl phosphite in the presence of triethylamine to form the phosphonate ester intermediate", "3. Reaction of the phosphonate ester intermediate with N-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl chloride in the presence of triethylamine to form the final product", "4. Hydrolysis of the phosphonate ester using sodium hydroxide and water to obtain [3,5-bis({[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl})phenyl]phosphonic acid" ] }

CAS RN

2375201-04-8

Molecular Formula

C16H13N2O11P

Molecular Weight

440.3

Purity

95

Origin of Product

United States

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